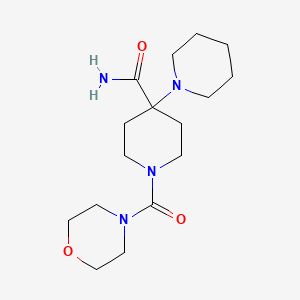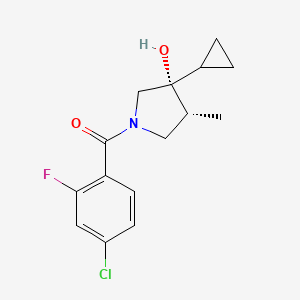
4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine often involves microwave-assisted synthesis techniques, utilizing nucleophilic aromatic substitution reactions for rapid generation of heteroaryl ether core structures. This method has proven efficient for creating complex molecules with high yields, as demonstrated in the synthesis of related compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be elucidated using various spectroscopic techniques, including NMR, IR, and single-crystal X-ray diffraction. These methods confirm the non-planar nature of the molecules, with specific conformations like the sofa conformation observed in the piperidine ring. Such detailed structural analysis provides insights into the compound's molecular geometry and electronic properties (Xue Si-jia, 2012).
Chemical Reactions and Properties
The chemical reactivity of 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine and its analogs includes interactions with biological targets, demonstrating potential bioactivity. For instance, some derivatives exhibit inhibitory activity toward specific enzymes, such as phosphodiesterase 5, highlighting their pharmacological relevance (N. Watanabe et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a crucial role in understanding the compound's behavior in different environments. Studies on related compounds have detailed their crystallization in specific space groups, providing valuable data for materials science applications (Yongshu Xie et al., 2003).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds focus on their reactivity, stability, and interactions with other molecules. This includes their potential as ligands for receptors or as inhibitors for biological pathways, underscoring their importance in drug discovery and medicinal chemistry (R. Romagnoli et al., 2008).
Applications De Recherche Scientifique
Synthesis and Material Chemistry
Synthesis of New Compounds
Research has explored the synthesis of novel compounds using derivatives similar to 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine. These studies often focus on the preparation and characterization of compounds with potential applications in material science and medicinal chemistry. For instance, studies on the synthesis and characterization of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands have demonstrated the intricate chemical processes that can be facilitated by similar compounds (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Biomedical Applications
Cancer Research
A significant area of application is in the development of cytotoxic agents against various cancer cell lines. Research has indicated that derivatives of 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine exhibit significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. This suggests their potential as chemotherapeutic agents (Yarim, Koksal, Durmaz, & Atalay, 2012).
Antibacterial Activity
Research on bis-Schiff bases containing a piperazine ring, which share structural similarities with 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, has shown good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These findings highlight the compound's potential in the development of new antibacterial agents (Xu, Yang, Li, Zhao, Li, & Zhao, 2018).
Propriétés
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-11-9-20(10-12-22)19-27-13-15-28(16-14-27)26-18-21-5-4-8-24(17-21)29-23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMKXMMJOSSXEU-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)
